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Anthra(2,3-c)carbazole

Cat. No.: B13826182
CAS No.: 314-08-9
M. Wt: 317.4 g/mol
InChI Key: XLXKLXYORIUTET-UHFFFAOYSA-N
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Description

Anthra(2,3-c)carbazole is a polycyclic aromatic hydrocarbon featuring a carbazole core linearly fused with an anthracene moiety. This specific annellation results in an extended, rigid π-conjugated system, making it a compound of significant interest in advanced materials science and discovery research. It is supplied as a high-purity solid for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. In the field of organic electronics, the anthracene-carbazole structural motif is known to contribute excellent charge-transport properties, high thermal stability, and tunable optoelectronic characteristics . Researchers value this compound as a potential building block for developing novel materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as a fluorophore in sensing applications . Its extended planar structure is particularly suited for applications requiring deep-blue emitters or efficient hole-transporting materials . Beyond materials science, the carbazole scaffold is ubiquitous in medicinal chemistry, displaying a wide range of pharmacological activities in various studies . While the specific biological profile of this compound is a subject of ongoing investigation, related carbazole and anthracene derivatives have been explored for their interactions with nucleic acids, potential as anticancer agents, and antimicrobial properties . Its planar structure suggests potential for DNA intercalation or stabilization of G-quadruplex structures, which are relevant targets in oncology research . Researchers are actively exploring its mechanisms of action across various biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H15N B13826182 Anthra(2,3-c)carbazole CAS No. 314-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

314-08-9

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

22-azahexacyclo[12.11.0.03,12.05,10.015,23.016,21]pentacosa-1,3,5,7,9,11,13,15(23),16,18,20,24-dodecaene

InChI

InChI=1S/C24H15N/c1-2-6-16-12-19-14-21-17(13-18(19)11-15(16)5-1)9-10-23-24(21)20-7-3-4-8-22(20)25-23/h1-14,25H

InChI Key

XLXKLXYORIUTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=C4C6=CC=CC=C6N5

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Mechanisms

Classical and Historical Synthetic Routes to Carbazole (B46965) Frameworks

The foundational methods for carbazole synthesis, while sometimes limited in scope and requiring harsh reaction conditions, have provided the chemical community with the initial tools to access this important class of compounds. These classical routes have also served as the basis for the development of more sophisticated and versatile synthetic protocols.

The Graebe-Ullmann Carbazole Synthesis and its Extensions

First reported in 1896 by Carl Graebe and Fritz Ullmann, the Graebe-Ullmann synthesis is a classical method for the formation of carbazoles. wikipedia.org The reaction typically involves the diazotization of an o-aminodiphenylamine, which is then followed by a thermally or photochemically induced loss of nitrogen gas to generate a diradical intermediate. This intermediate subsequently undergoes an intramolecular cyclization to afford the carbazole ring system. researchgate.net The reaction can be performed under thermal conditions, photochemical irradiation, or even with the aid of microwave radiation. wikipedia.org

The mechanism, as postulated by Zerong Wang, commences with the diazotization of the primary amine of the diphenylamine (B1679370) derivative 1 with nitrous acid to yield a diazonium salt 2 . This salt then cyclizes intramolecularly to form a triazole intermediate 4 after the loss of a proton. wikipedia.org Subsequent expulsion of nitrogen from the triazole generates a diradical species 5 , which is in equilibrium with a carbenic intermediate 6 . wikipedia.orgresearchgate.net This reactive intermediate then undergoes cyclization to form a non-aromatic carbazole derivative 7 , which finally aromatizes via a semanticscholar.orgchim.it-proton transfer to yield the stable carbazole 8 . wikipedia.org

Key Intermediates in the Graebe-Ullmann Synthesis
Intermediate NumberIntermediate NameDescription
1o-Aminodiphenylamine derivativeStarting material
2Diazonium saltFormed by diazotization of the primary amine
4TriazoleFormed by intramolecular cyclization of the diazonium salt
5/6Diradical/CarbeneReactive intermediate formed after nitrogen extrusion
8CarbazoleFinal aromatic product

Extensions of the Graebe-Ullmann synthesis have broadened its applicability. For instance, it has been successfully employed in the synthesis of more complex heterocyclic systems, including carbolines and benzo[c]carbazoles. researchgate.net The choice of reaction conditions (thermal vs. photochemical) can sometimes influence the outcome and yield of the reaction.

Borsche-Drechsel Cyclization Approaches

The Borsche-Drechsel cyclization, discovered by Edmund Drechsel in 1888 and further developed by Walter Borsche, is a powerful method for the synthesis of 1,2,3,4-tetrahydrocarbazoles. bohrium.com This reaction involves the acid-catalyzed rearrangement of an arylhydrazone of cyclohexanone (B45756). bohrium.commetu.edu.tr The resulting tetrahydrocarbazole can then be aromatized to the corresponding carbazole through an oxidation step. bohrium.comnih.gov

The mechanism of the Borsche-Drechsel cyclization is analogous to the Fischer indole (B1671886) synthesis and proceeds via a chim.itchim.it-sigmatropic rearrangement. bohrium.com The reaction is typically initiated by treating the cyclohexanone arylhydrazone with an acid, which catalyzes the rearrangement to form the tetrahydrocarbazole ring system. wjarr.com Various acids and solvent systems have been explored to optimize the reaction conditions. bohrium.com

Comparison of Borsche-Drechsel and Fischer Indole Synthesis
FeatureBorsche-Drechsel CyclizationFischer Indole Synthesis
Starting MaterialArylhydrazone of cyclohexanoneArylhydrazone of an aldehyde or ketone
Key Mechanistic Step chim.itchim.it-Sigmatropic rearrangement chim.itchim.it-Sigmatropic rearrangement
Initial Product1,2,3,4-TetrahydrocarbazoleIndole
Final Product (for carbazole)Carbazole (after oxidation)Not directly applicable for carbazole synthesis

Bucherer Synthesis Strategies

The Bucherer carbazole synthesis, named after Hans Theodor Bucherer, is a chemical reaction used to synthesize carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite. nih.govwikipedia.org This method is particularly useful for the preparation of benzocarbazoles. nih.govyoutube.com

The reaction mechanism is related to the Bucherer reaction, which involves the reversible conversion of a naphthol to a naphthylamine. wikipedia.org In the carbazole synthesis, the reaction proceeds through the formation of an intermediate adduct with sodium bisulfite, which then reacts with the aryl hydrazine (B178648) to form the carbazole ring system.

Photochemical Synthesis Pathways for Related Aromatic Systems

Photochemical methods offer an alternative approach to the synthesis of carbazoles and other polycyclic aromatic hydrocarbons. These reactions often proceed under mild conditions and can provide access to unique molecular architectures that are difficult to obtain through thermal methods. A chemodivergent synthesis of polycyclic aromatic diarylamines and carbazoles has been developed, where the reaction outcome is controlled by either thermal or photochemical conditions. acs.org

Under photochemical conditions (e.g., irradiation with purple light, λmax = ca. 390 nm), a single-electron-transfer-triggered dephosphinylation followed by cyclization can lead to the formation of π-expanded carbazoles. acs.org This approach has been successfully applied to the synthesis of a highly π-expanded dicarbazole through a dual dephosphinylative cyclization. acs.org Photochemical rearrangements and cyclodehydrogenation reactions are also employed in the synthesis of various polycyclic aromatic hydrocarbons. researchgate.netnih.gov

Modern Catalytic Approaches for Anthra(2,3-c)carbazole Core Construction

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including carbazoles. These methods often offer higher efficiency, regioselectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Mediated Carbon-Hydrogen (C-H) Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the construction and functionalization of carbazole frameworks. semanticscholar.orgnih.govresearchgate.net This approach allows for the direct formation of C-C or C-N bonds at positions that would otherwise be difficult to functionalize. Various transition metals, including palladium, rhodium, and iridium, have been successfully employed in these transformations. nih.govrsc.orgorganic-chemistry.org

The general mechanism for directing group-assisted C-H activation involves the coordination of a directing group on the substrate to the metal center. This is followed by a regioselective cyclometalation via C-H bond cleavage. The resulting metallacycle can then react with a coupling partner, and subsequent reductive elimination affords the functionalized product, regenerating the active catalyst. chim.it

For the synthesis of the carbazole core, intramolecular C-H amination of 2-aminobiphenyls is a well-established method. chim.itnih.gov Palladium catalysts are frequently used for this transformation. rsc.orgorganic-chemistry.org Rhodium catalysts have also been shown to be effective for the C-H alkylation of carbazoles, where a directing group such as a phosphine (B1218219) can direct the functionalization to the C1 position. chim.it

Transition Metals Used in C-H Functionalization for Carbazole Synthesis
Transition MetalCatalyst ExampleType of TransformationReference
Palladium (Pd)Pd(OAc)₂Intramolecular oxidative C-H amination rsc.org
Rhodium (Rh)[RhCp*Cl₂]₂C1-alkylation of carbazoles chim.it
Iridium (Ir)Not specifiedDehydrogenative cyclization of 2-aminobiphenyls organic-chemistry.org
Copper (Cu)Cu(OTf)₂Intramolecular oxidative C-N bond formation rsc.org

The development of these modern catalytic methods has significantly expanded the toolbox for chemists to synthesize complex carbazole derivatives like this compound with greater control and efficiency.

Cross-Coupling Reactions for this compound Assembly

Cross-coupling reactions are indispensable for constructing the biaryl and aryl-amino linkages that form the backbone of the this compound system.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. It is particularly well-suited for synthesizing anthracene-carbazole hybrids, which are direct precursors or analogues of this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid (or its ester) with an aryl halide.

For example, novel carbazole/anthracene (B1667546) hybrid molecules such as 2-(anthracen-9-yl)-9-ethyl-9H-carbazole have been synthesized via palladium-catalyzed Suzuki coupling. researchgate.net In a typical procedure, an anthracene-derived boronic acid is coupled with a halogenated carbazole derivative, or vice versa. The choice of catalyst, ligand, and base is crucial for achieving high yields. Systems like Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture are commonly employed. beilstein-journals.org This methodology allows for the attachment of anthracene units at specific positions on the carbazole core, thereby tuning the electronic and photophysical properties of the resulting molecule. researchgate.net

Table 3: Examples of Suzuki-Miyaura Coupling for Anthracene-Carbazole Hybrids

Reactant 1 Reactant 2 Catalyst System Product Ref
Halogenated Carbazole Anthracene Boronic Acid Pd(PPh₃)₄ / K₂CO₃ Anthracene-Carbazole Hybrid researchgate.netbeilstein-journals.org

The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming C-N bonds, typically involving the copper-promoted coupling of an aryl halide with an amine. wikipedia.org This reaction is fundamental to the synthesis of N-aryl carbazoles. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern variations of the Ullmann coupling employ catalytic amounts of copper, often in conjunction with ligands, and can proceed under milder conditions. acs.org For instance, the Ullmann-type C-N cross-coupling of carbazole derivatives with aryl iodides can be achieved using a combination of an iridium-based photocatalyst and a copper salt under blue LED irradiation. acs.org This visible-light-mediated approach offers a milder alternative to traditional thermal methods. acs.org "On water" protocols using a CuI-based catalytic system with a prolinamide ligand have also been developed for the N-arylation of various amines, which can be applied to carbazole synthesis. acs.orgresearchgate.net These improved Ullmann strategies provide efficient pathways to construct the N-aryl linkage in substituted anthra(2,3-c)carbazoles.

Lewis Acid-Mediated Cascade Annulation and Cyclization Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules like this compound. Lewis acids are often employed to initiate and control these complex transformations.

A novel Lewis acid-catalyzed dehydrative [3+3]-annulation of benzylic alcohols and propargylic alcohols has been developed to produce polysubstituted carbazoles. nih.govacs.org This reaction is presumed to proceed through a cascade involving a Friedel-Crafts-type allenylation, a 1,5-hydride shift, a 6π-electrocyclization, and a Wagner-Meerwein rearrangement, with water as the only byproduct. nih.gov Lewis acids such as BF₃·OEt₂ can also promote annulated cascade reactions between indole alcohols and propargylic alcohols to furnish carbazoles with excellent selectivity. rsc.org Furthermore, Lewis acid-catalyzed intramolecular benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been shown to produce 1-hydroxycarbazoles in high yields. mdpi.com These cascade strategies enable the rapid assembly of the carbazole core from relatively simple starting materials, showcasing high atom and step economy. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-(anthracen-9-yl)-9-ethyl-9H-carbazole
Indolo[2,3-c]carbazole
1-hydroxycarbazole
Cp*Co(III)
Pd(OAc)₂
Cu(OAc)₂
Pd(PPh₃)₄
K₂CO₃
BF₃·OEt₂
Friedel-Crafts Arylation Approaches to Anthracene-Carbazole Conjugates

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching substituents to aromatic rings through electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylation and acylation. wikipedia.org In the context of synthesizing anthracene-carbazole conjugates, Friedel-Crafts arylation offers a direct pathway to form the crucial carbon-carbon bonds that link the anthracene and carbazole moieties.

The reaction mechanism typically involves the generation of an electrophilic carbocation or a related complex, which then attacks the electron-rich aromatic ring of the other reactant. mt.com For instance, the alkylation of an anthracene derivative with a carbazole-containing alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), would proceed via the formation of a carbocationic intermediate from the alkyl halide. mt.com This electrophile is then attacked by the π-electrons of the anthracene ring, leading to the formation of a new C-C bond and a resonance-stabilized intermediate (a sigma complex or arenium ion). wikipedia.orgyoutube.com Subsequent deprotonation of this intermediate restores the aromaticity of the anthracene ring and regenerates the catalyst. wikipedia.orgmt.com

Similarly, Friedel-Crafts acylation can be employed, using an acyl halide or anhydride (B1165640) derived from a carbazole carboxylic acid. lscollege.ac.in This pathway generates an acylium ion, which is a potent electrophile. youtube.com A key advantage of the acylation reaction is that the resulting ketone product is less reactive than the starting aromatic compound, thus preventing multiple substitutions. lscollege.ac.in The ketone can then be reduced to the corresponding alkyl bridge if desired. The choice of Lewis acid catalyst and reaction conditions is crucial for controlling the regioselectivity of the arylation, directing the substitution to the desired position on the anthracene core. beilstein-journals.org

Table 1: Key Features of Friedel-Crafts Reactions in Anthracene-Carbazole Synthesis
Reaction TypeElectrophileCatalystKey IntermediateAdvantages
AlkylationCarbocation (from alkyl halide)Strong Lewis Acid (e.g., AlCl₃, FeCl₃)Arenium ion (Sigma complex)Direct C-C bond formation
AcylationAcylium ion (from acyl halide/anhydride)Strong Lewis Acid (stoichiometric)Acylium ion, Arenium ionAvoids polysubstitution, no carbocation rearrangement
Electrocyclization Pathways in Carbazole and Indole Formation

Electrocyclization reactions are powerful, stereospecific pericyclic reactions that form a sigma bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. These pathways are instrumental in the synthesis of carbazole and indole ring systems, often proceeding with high efficiency and atom economy.

A notable example involves the photochemical 6π-electrocyclization. In the synthesis of the pyrrolo[2,3-c]carbazole core, a key step is the irradiation of a precursor containing a conjugated hexatriene system. researchgate.net This photochemical process induces a disrotatory ring closure to form a new six-membered ring, which upon subsequent aromatization, yields the final carbazole framework. researchgate.net

More recently, cobalt-catalyzed intramolecular C-H amination has been shown to proceed through an electrocyclization pathway for the formation of carbazole derivatives from anthranils. nih.gov Computational studies have revealed that an "unconventional" ring opening of the anthranil, driven by an electron-donating aryl group, generates a cobalt(III)-nitrenoid intermediate. nih.gov This intermediate then undergoes a 6π-electrocyclization to form the carbazole ring. nih.gov This process is highly atom-economic, producing no byproducts. nih.gov The free energy barrier for this electrocyclization step has been calculated to be 22.6 kcal/mol in the quintet state, with a significant thermodynamic driving force. nih.gov Similarly, FeCl₃-mediated cyclization of 2,3-divinylindoles provides a facile route to 2,3-disubstituted carbazoles through an electrocyclization mechanism. researchgate.net

Multi-Component Reaction Strategies for Functionalized Carbazole Systems

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from simple starting materials. sioc-journal.cn

Several MCR strategies have been developed for the synthesis of functionalized carbazole systems. One such approach involves a microwave-promoted, three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govacs.org This reaction proceeds via a double annulation process, forming two C-C and two C-N bonds and yielding highly substituted carbazole derivatives with water as the only byproduct. nih.govacs.org The mechanism involves an intramolecular coupled hydrogenation-dehydrogenation process and the functionalization of a C-H group. nih.govacs.org

Another strategy employs a three-component annulation reaction between an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound to furnish carbazole-2-carboxylates. nih.gov Lewis acids, such as Bi(OTf)₃, have also been utilized to catalyze three-component coupling reactions of indoles, bromoacetaldehyde acetals, and aryl ketones to produce structurally diverse carbazoles in good yields. rsc.org Furthermore, copper sulfate (B86663) has been shown to promote a four-component reaction of two molecules of an aromatic aldehyde with ethyl indole-3-acetate (B1200044) and a pyrazolone (B3327878) derivative to afford spiro[carbazole-3,4′-pyrazoles] with high diastereoselectivity. acs.org

Table 2: Examples of Multi-Component Reactions for Carbazole Synthesis
ReactantsCatalyst/PromoterKey FeaturesProduct Type
o-Nitrochalcones, primary amines, β-dicarbonyl compoundsCe(IV) ammonium nitrate (CAN), MicrowaveDouble annulation, C-H activationHighly substituted carbazoles nih.govacs.org
Indoles, bromoacetaldehyde acetals, aryl ketonesBi(OTf)₃Lewis acid catalysisStructurally diverse carbazoles rsc.org
Aromatic aldehydes (2 equiv.), ethyl indole-3-acetate, pyrazolone derivativeCuSO₄Four-component reaction, high diastereoselectivitySpiro[carbazole-3,4′-pyrazoles] acs.org

Mechanistic Investigations of Synthetic Pathways

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. rsc.org In the synthesis of carbazoles, computational studies have provided valuable insights into reaction pathways, transition state geometries, and the electronic factors governing reactivity and selectivity. nih.govresearchgate.net

For instance, the mechanisms of gold-, platinum-, and silver-catalyzed formation of carbazole alkaloids have been investigated computationally. nih.govresearchgate.net These studies, using hybrid functionals like B3LYP and M06-2X, have demonstrated that the electronic properties of substituents on the starting materials play a crucial role in the formation of the carbazole ring. nih.govresearchgate.net The stereo- and chemoselectivity of these reactions have also been rationalized through computational analysis of the reaction energetics. nih.govresearchgate.net

In the case of the cobalt-catalyzed synthesis of carbazoles from anthranils, DFT calculations were crucial in revealing the "unconventional" ring-opening and subsequent electrocyclization pathway. nih.gov These computational investigations confirmed the electronic nature of the key cobalt-nitrenoid intermediate and explained the high regioselectivity observed in the reaction. nih.gov Furthermore, computational studies have been employed to validate the reaction mechanism in the C-H functionalization of carbazoles. chim.it

Kinetic Isotope Effect (KIE) Studies in Intramolecular C-H Amination

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the mechanism of a chemical reaction, particularly to determine whether a C-H bond is broken in the rate-determining step. This is achieved by comparing the reaction rates of a substrate and its isotopically labeled (typically with deuterium) counterpart.

In the context of intramolecular C-H amination for the synthesis of carbazoles, KIE studies have provided crucial evidence for the nature of the C-H bond activation step. For example, in the synthesis of carbazoles from sulfilimines via either a photoreaction or a rhodium-catalyzed transformation, a primary isotope effect of 1.63:1 was observed when a monodeuterated substrate was used. nih.govresearchgate.net This value indicates that the C-H bond is indeed cleaved in the rate-determining step of both processes, suggesting a common or similar C-H insertion or hydrogen-atom migration mechanism. nih.govresearchgate.net

Similarly, kinetic isotope competition experiments in cobalt-porphyrin catalyzed intramolecular ring-closing C-H amination of aliphatic azides showed a KIE of 7, which is consistent with a radical-type C-H bond activation occurring after the rate-limiting azide (B81097) activation step. researchgate.net These studies are vital for understanding the intimate details of the reaction mechanism and for the rational design of more efficient catalysts.

Regioselectivity Control in Synthetic Transformations

Controlling the regioselectivity of a reaction—the preference for bond making or breaking at one position over all other possible positions—is a central challenge in organic synthesis. In the synthesis of complex molecules like this compound, achieving high regioselectivity is paramount to avoid the formation of undesired isomers and to ensure an efficient synthetic route.

Several factors can be manipulated to control regioselectivity. In Friedel-Crafts reactions, the choice of catalyst, solvent, and temperature can influence the position of substitution on the aromatic ring. beilstein-journals.org For instance, in the synthesis of carbazoles via palladium-catalyzed intermolecular amination and intramolecular direct arylation, high regioselectivity was achieved, even with inexpensive 1,2-dichloroarenes as electrophiles. organic-chemistry.org

In rhodium-catalyzed oxidative coupling reactions for indole synthesis, good regioselectivity is often observed for the more sterically accessible position when meta-substituted anilines are used. acs.org Similarly, in the rhodium(III)-catalyzed C-H activation of anilines for atroposelective indole synthesis, high regioselectivity is achieved through the use of a directing group. nih.gov Computational studies have also been instrumental in understanding and predicting the regioselectivity of carbazole formation, highlighting the role of electronic properties of substituents in directing the cyclization. nih.govresearchgate.net The development of catalytic systems that can precisely control the regioselectivity of C-H functionalization on the carbazole nucleus itself is an active area of research. chim.it

Molecular Engineering and Functionalization Strategies for Tuned Properties

N-Substitution and Derivatization Approaches in Carbazole (B46965) Chemistry

The nitrogen atom of the carbazole unit is a primary site for chemical modification, and its derivatization has been a cornerstone of carbazole chemistry. nih.govmdpi.com N-substitution is a crucial strategy for enhancing the solubility of the otherwise rigid and planar Anthra(2,3-c)carbazole scaffold, which is often a prerequisite for solution-based processing of organic electronic devices. nih.govacs.org Furthermore, the nature of the substituent at the nitrogen atom can significantly influence the electronic properties and solid-state packing of the molecule. ub.edu

Common derivatization approaches include:

N-Alkylation: The introduction of alkyl chains (e.g., ethyl, hexyl, octyl) is a widely used method to improve solubility in common organic solvents. acs.orgub.edu The length and branching of these alkyl chains can also be used to control the intermolecular distance and packing in the solid state. ub.edu For instance, in related diindolo[3,2-b:2′,3′-h]carbazole systems, varying the alkyl chain length has been shown to modulate the intermolecular arrangement and charge transport properties. acs.org

N-Arylation: Attaching aryl groups, such as phenyl or biphenyl, to the carbazole nitrogen can enhance thermal stability and introduce additional electronic functionalities. nih.govum.edu.my These bulky aryl substituents can also induce a more twisted molecular geometry, which can be beneficial for achieving stable amorphous films by hindering close π-π stacking. researchgate.net

The synthesis of these N-substituted derivatives is often achieved through standard C-N bond-forming reactions, such as Ullmann condensation or Buchwald-Hartwig amination. um.edu.mynih.gov The choice of substituent allows for precise tuning of the material's properties, making N-substitution a fundamental tool in the molecular engineering of this compound and related compounds. nih.govmdpi.com

Table 1: Examples of N-Substitution Strategies in Carbazole Derivatives and Their Effects

Regioselective Functionalization at Anthracene (B1667546) and Carbazole Moieties

Beyond N-substitution, the selective functionalization of the C-H bonds on the aromatic backbone of both the carbazole and anthracene units is critical for tailoring the properties of this compound. evitachem.comchim.it Given the multiple reactive sites, achieving regioselectivity—the ability to introduce a functional group at a specific position—is a significant synthetic challenge that is addressed using modern organic chemistry techniques. chim.itrsc.org

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of carbazole skeletons. chim.it Methodologies often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling the introduction of various functional groups with high precision. chim.itrsc.org For the carbazole moiety, functionalization is commonly targeted at the C1, C2, C3, and C6 positions, as these are electronically distinct and accessible. chim.itsci-hub.se For example, directing group-assisted, transition metal-catalyzed reactions can install succinimide (B58015) groups specifically at the C-1 position of the carbazole core. rsc.org Similarly, rhodium(II)-catalyzed C(sp²)-H insertion reactions have been developed for the selective functionalization of the C3 position. sci-hub.se

Key strategies for regioselective functionalization include:

Directing Group-Assisted C-H Activation: A functional group is temporarily installed on the molecule to direct a metal catalyst (e.g., Palladium, Rhodium) to a specific C-H bond for subsequent reaction. chim.itrsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are extensively used to form new carbon-carbon and carbon-nitrogen bonds at specific positions, often starting from pre-functionalized (e.g., brominated) carbazole or anthracene precursors. um.edu.myresearchgate.netnih.gov

Electrophilic Aromatic Substitution: The electron-rich nature of the this compound system allows for electrophilic substitution reactions, though controlling regioselectivity can be challenging without directing groups. evitachem.com

These methods allow for the precise placement of substituents, which is essential for controlling the electronic structure, charge transport pathways, and intermolecular interactions of the final material. d-nb.infonih.gov

Table 2: Methods for Regioselective Functionalization of Carbazole Systems

Introduction of Electron-Donating and Electron-Withdrawing Groups for Electronic Modulation

The electronic properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). d-nb.inforsc.org This electronic modulation is fundamental to designing materials for specific roles in electronic devices, such as hole-transport layers, electron-transport layers, or emitters. mdpi.comrsc.org

Electron-Donating Groups (EDGs): Groups like amino (-NR₂), alkoxy (-OR), or even the carbazole moiety itself are strong electron donors. d-nb.infomdpi.com Attaching EDGs to the π-conjugated framework generally raises the HOMO energy level, which facilitates hole injection and transport. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or moieties like oxadiazole are potent electron acceptors. rsc.orgnih.gov Their incorporation typically lowers both the HOMO and LUMO energy levels, enhancing electron affinity and facilitating electron injection and transport. rsc.org

The strategic placement of EDGs and EWGs can create molecules with intramolecular charge transfer (ICT) character. acs.orgresearchgate.net In such D-π-A (Donor-π-bridge-Acceptor) systems, photoexcitation can lead to a shift of electron density from the donor to the acceptor part of the molecule, which often results in unique photophysical properties like solvatochromism (a change in color with solvent polarity) and large Stokes shifts. acs.orgresearchgate.net For example, research on carbazole-linked anthranyl π-conjugates demonstrated that introducing a -CN group (EWG) or a -NEt₂ group (EDG) allows for the tuning of the emission color. acs.org Similarly, A-D-A' type molecules incorporating both a carbazole donor and cyano/oxadiazole acceptors have been developed as highly efficient electron transport materials. rsc.org

Table 3: Impact of Substituents on the Electronic Properties of Carbazole-Based Molecules

π-Conjugation Extension and Aromatic Ring Fusion Strategies

Extending the π-conjugated system of the this compound core is a powerful strategy to modify its optoelectronic properties. nih.govossila.com Increasing the extent of π-delocalization generally leads to a smaller HOMO-LUMO gap, which results in a bathochromic (red) shift in both the absorption and emission spectra. um.edu.my This is a key approach for tuning the emission color of materials for organic light-emitting diodes (OLEDs). rsc.org

Several strategies are employed to extend π-conjugation:

Aromatic Ring Fusion: This involves synthesizing larger, more rigid planar structures by fusing additional aromatic or heteroaromatic rings onto the this compound framework. An example of this concept is seen in triazatruxene (10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole), which can be viewed as a carbazole core fused with two indole (B1671886) units. ossila.comresearchgate.net Such π-extended, disc-shaped molecules exhibit strong π-π stacking and high hole mobility, making them excellent candidates for hole-transporting materials. ossila.com The synthesis of highly fused carbazole skeletons can be achieved through methods like intramolecular C-H oxidizing strategies. rsc.org

Introduction of π-Conjugated Linkers: Instead of direct fusion, π-conjugated units can be linked together via bridges. For example, connecting bulky carbazolyl units to an anthracene frame through an ethynyl (B1212043) bridge increases π-electron conjugation while simultaneously using the bulky groups to reduce intermolecular interactions. researchgate.net

Annulation Reactions: Lewis acid-catalyzed cascade annulation reactions provide a direct method for constructing highly π-conjugated annulated carbazole derivatives from simpler indole precursors and various arenes. rsc.orgnih.gov

These strategies not only tune the optical properties but also enhance the charge carrier mobility by creating more extensive pathways for electron delocalization, which is crucial for efficient device performance. acs.orgresearchgate.net

Table 4: π-Conjugation Extension Strategies and Their Effects

Strategies for Controlling Molecular Packing and Amorphous Film Formation

The performance of an organic electronic device is not only dependent on the intrinsic properties of a single molecule but also heavily influenced by the collective arrangement of molecules in the solid state, known as molecular packing or morphology. acs.orgub.edu For many applications, particularly OLEDs, stable and uniform amorphous (non-crystalline) thin films are desirable to avoid issues like grain boundaries that can trap charges and lead to device failure. 140.122.64

Controlling the solid-state morphology of this compound derivatives involves several key strategies:

Introduction of Bulky Substituents: Attaching sterically demanding groups to the molecular core is a common and effective method to disrupt regular π-π stacking and inhibit crystallization. researchgate.net This steric hindrance forces the molecules into a more disordered, amorphous arrangement. For example, attaching bulky groups like t-butyl or fluorenyl units to an anthracene-carbazole hybrid can attenuate intermolecular interactions and promote the formation of stable amorphous glasses. researchgate.net140.122.64

Control of Molecular Geometry: Designing non-planar or twisted molecular structures can prevent the close packing required for crystallization. N-arylation, as mentioned in section 3.1, can introduce a twist between the carbazole plane and the N-aryl substituent, contributing to amorphous film formation. 140.122.64

Side-Chain Engineering: The length and type of alkyl chains substituted on the molecule can be used to fine-tune intermolecular interactions and solubility. acs.orgub.edu While long alkyl chains improve solubility, they can also promote a certain degree of self-organization, which must be carefully balanced to achieve the desired morphology. ub.edu

Deposition Conditions: The method used to create the thin film, such as vacuum evaporation, spin coating, or drop casting, along with parameters like substrate temperature and solvent evaporation rate, can significantly influence the final film morphology. city.ac.uk

By employing these strategies, it is possible to produce high-quality, uniform amorphous films from this compound derivatives, which is essential for fabricating reliable and efficient electronic devices. d-nb.infoacs.org

Table 5: Strategies for Morphology Control

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic structure of carbazole-based materials, including anthra(2,3-c)carbazole. These calculations offer a detailed picture of the distribution of electrons within the molecule and how this distribution influences its properties.

Frontier Molecular Orbital (FMO) Analysis, including HOMO and LUMO Levels

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that dictate a molecule's ability to donate or accept electrons, respectively. ajchem-a.com The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical factor in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com

In carbazole (B46965) derivatives, the HOMO is often localized on the electron-rich carbazole moiety, while the LUMO is distributed over the acceptor part of the molecule. researchgate.net This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon photoexcitation. The energy levels of HOMO and LUMO can be tuned by modifying the molecular structure, which is a key strategy in designing materials for specific applications like organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org For instance, the introduction of different substituents on the carbazole core can significantly alter the HOMO and LUMO energy levels. jetir.org

Calculated HOMO and LUMO Energy Levels for a Representative Carbazole Derivative.
ParameterEnergy (eV)
HOMO-5.40
LUMO-2.11
HOMO-LUMO Gap3.29

Excited State Characterization and Energy Diagram Construction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the properties of molecules in their excited states. researchgate.net This approach allows for the calculation of absorption spectra and the characterization of different excited states, such as singlet (S1) and triplet (T1) states. europa.eu Understanding the nature of these excited states is crucial for applications in OLEDs, where the radiative decay from the S1 state is responsible for light emission. The energy difference between the S1 and T1 states (the singlet-triplet gap) is a particularly important parameter. nih.gov

Upon photoexcitation, carbazole derivatives can exhibit intramolecular charge transfer, leading to a significant change in the electronic distribution. researchgate.net The excited-state dynamics, including processes like intersystem crossing (from singlet to triplet state) and radiative or non-radiative decay, can be elucidated through a combination of experimental techniques and computational modeling. mdpi.com

Quantum Chemistry Simulations for Optoelectronic Properties

Quantum chemistry simulations are instrumental in predicting the optoelectronic properties of organic materials like this compound. scielo.org.mx These simulations can forecast key parameters such as the band gap energy, refractive index, and dielectric constant, which are vital for designing materials for solar cells and other photovoltaic devices. scielo.org.mx By simulating the behavior of molecules at the quantum level, researchers can gain a deeper understanding of how molecular structure dictates optical and electronic behavior. researchgate.net

Prediction of Charge Transport Characteristics in Organic Semiconductors

The efficiency of organic electronic devices heavily relies on the ability of the material to transport charge carriers (holes and electrons). Computational methods are employed to predict the charge transport characteristics of organic semiconductors. The reorganization energy (λ) is a critical parameter that quantifies the geometric relaxation of a molecule upon gaining or losing an electron. icm.edu.pl A lower reorganization energy is generally associated with higher charge mobility. DFT calculations have shown that for some carbazole isomers, it is possible to have low reorganization energies for both hole and electron transport, making them promising candidates for ambipolar materials. icm.edu.pl The charge carrier mobility in carbazole-based materials has been extensively studied, highlighting their potential as hole-transporting materials. jetir.org

Computational Support for Structure-Property Relationships

Computational studies play a vital role in establishing clear structure-property relationships for materials like this compound. rsc.orgnih.gov By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can identify key design principles. europa.eu For example, theoretical calculations can explain how the introduction of different functional groups or the variation of substitution patterns affects the electronic and photophysical properties. rsc.org This computational guidance accelerates the discovery and optimization of new materials for specific applications, reducing the need for extensive and time-consuming experimental synthesis and characterization. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of complex organic molecules. For anthra(2,3-c)carbazole, with its intricate framework of fused aromatic rings, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of individual protons and carbon atoms.

The expected ¹H NMR spectrum of this compound would feature signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the fused rings and the nitrogen heteroatom. The proton attached to the nitrogen (N-H) would likely appear as a broader signal at a more downfield chemical shift. The ¹³C NMR spectrum would complement this by showing a series of signals in the aromatic region (typically 110-150 ppm), corresponding to the distinct carbon environments within the fused ring system.

Application of 1D and 2D NMR Techniques (e.g., COSY, NOESY, HMBC)

While 1D NMR provides initial information, 2D NMR techniques are crucial for the complete assignment of the proton and carbon signals in a complex structure like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. In the this compound molecule, COSY would be used to identify adjacent protons on the same aromatic ring, allowing for the tracing of spin systems within the anthracene (B1667546) and carbazole (B46965) moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the stereochemical arrangement and the connectivity between different parts of the molecule that are not directly bonded. For instance, NOESY could show correlations between protons on the anthracene part and the carbazole part that are spatially proximate due to the fused nature of the rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy maps correlations between protons and carbons over two or three bonds. This is a powerful tool for assigning quaternary (non-protonated) carbons and for piecing together the entire carbon skeleton. By observing correlations from a known proton to various carbons, the connectivity of the fused ring system can be definitively established.

The combination of these techniques allows for a step-by-step assignment of every proton and carbon, confirming the this compound structure.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by absorptions characteristic of its aromatic and heterocyclic nature.

Key expected vibrational modes include:

N-H Stretching: A characteristic sharp or moderately broad peak is expected in the region of 3400-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the carbazole ring.

Aromatic C-H Stretching: Strong absorptions typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), indicative of the C-H bonds on the aromatic rings.

C=C Aromatic Ring Stretching: A series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region would be present, corresponding to the carbon-carbon double bond stretching vibrations within the fused aromatic rings.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the carbazole ring is expected to appear in the 1300-1450 cm⁻¹ range.

C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region, often referred to as the "fingerprint region," provide information about the substitution pattern on the aromatic rings.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
N-H (Amine)3400-3500Stretching
Aromatic C-H3000-3100Stretching
Aromatic C=C1450-1600Stretching
C-N1300-1450Stretching
Aromatic C-H700-900Out-of-Plane Bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₂₄H₁₅N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the high stability of the fused aromatic ring system, this molecular ion peak is expected to be quite intense. Fragmentation of such polycyclic aromatic compounds is typically less extensive than in aliphatic compounds. Any observed fragments would likely result from the loss of small, stable neutral molecules or radicals, providing further clues to the compound's structure. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, would apply to anthra(2,a)carbazole.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The extensive π-conjugated system of this compound, formed by the fusion of anthracene and carbazole units, is expected to give rise to distinct electronic absorption and emission properties, which can be studied using UV-Visible (UV-Vis) and fluorescence spectroscopy.

The UV-Vis absorption spectrum, typically recorded in a suitable organic solvent like ethanol (B145695) or chloroform, would likely exhibit multiple absorption bands in the UV and possibly the visible region. These bands correspond to π-π* electronic transitions within the aromatic system. The parent carbazole molecule, for instance, shows prominent absorption bands around 292 nm and 322 nm. The extended conjugation in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).

Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band. The large, rigid, and planar structure of the molecule is conducive to strong fluorescence emission. For example, carbazole-based compounds are known for their fluorescent properties.

Spectroscopic TechniqueExpected ObservationUnderlying Principle
UV-Vis AbsorptionMultiple bands in UV-Vis regionπ-π* electronic transitions
Fluorescence EmissionEmission at longer wavelength than absorptionRadiative decay from excited state

Analysis of Solvatofluorochromic Behavior

Solvatofluorochromism refers to the change in the position, shape, and intensity of a molecule's fluorescence spectrum as a function of the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. While the rigid, largely nonpolar aromatic structure of this compound might suggest limited solvatochromism, the presence of the N-H group in the carbazole moiety could introduce some degree of charge transfer character in the excited state, potentially leading to observable solvatofluorochromic shifts. A systematic study in a range of solvents with varying polarity would be necessary to quantify this behavior.

Determination Methodologies for Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (PLQY or Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The PLQY is typically determined using a comparative method, often employing a well-characterized fluorescent standard with a known quantum yield. The absorbance and fluorescence spectra of the sample (this compound) and the standard are measured under identical conditions. The PLQY of the sample can then be calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

Φ_F is the photoluminescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Care must be taken to use dilute solutions to avoid re-absorption effects and to select a standard that absorbs and emits in a similar spectral range to the sample.

X-ray Diffraction (XRD) for Crystalline Nature and Molecular Packing Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline nature and molecular packing of organic semiconductors. The arrangement of molecules in the solid-state significantly influences the electronic coupling between adjacent molecules and, consequently, the charge transport properties of the material.

In the study of carbazole-based materials, single-crystal XRD provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. For instance, studies on carbazole-based helicenes have utilized single-crystal XRD to reveal non-planar crystal structures, which can reduce close-packing and influence intermolecular interactions. proquest.comnih.gov The interplanar angle between terminal aromatic rings is a key parameter derived from XRD data that describes the helical twist of these molecules. proquest.comnih.gov

The table below summarizes key crystallographic parameters that are typically determined using XRD for carbazole derivatives, illustrating the type of data that would be sought for this compound.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Carbazole Co-crystal--C−I···π interactions, π···π stacking researchgate.net
Carbazole-based nih.govhelicene--Reduced close-packing due to non-planar structure proquest.comnih.gov
Anthracene-Carbazole Co-crystal--Formation of a solid solution researchgate.net

Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules, providing insights into their electronic structure and stability. By measuring the oxidation and reduction potentials of a compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are critical for determining the efficiency of charge injection and transport in electronic devices.

For carbazole-based donor-acceptor molecules, CV measurements have been used to determine the HOMO and LUMO energy levels and the resulting electrochemical band gap. nankai.edu.cn The oxidation process is typically associated with the electron-donating carbazole moiety, while the reduction is linked to the electron-accepting part of the molecule. The reversibility of the redox processes observed in CV provides an indication of the electrochemical stability of the material. For instance, some carbazole-based polycyclic aromatic hydrocarbons exhibit reversible oxidation waves, indicating the formation of stable radical cations. nih.govacs.org

The HOMO and LUMO energy levels of various carbazole derivatives, as determined by cyclic voltammetry, are presented in the table below. This data is representative of the type of information that would be crucial for characterizing this compound.

Compound TypeHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
Carbazole-based Donor-Acceptor Compound 1-5.57-2.622.95 nankai.edu.cn
Carbazole-based Donor-Acceptor Compound 2-5.61-3.212.40 nankai.edu.cn
Carbazole-based Donor-Acceptor Compound 3-5.57-2.812.76 nankai.edu.cn
Carbazole-based Donor-Acceptor Compound 4-5.61-3.132.48 nankai.edu.cn

Charge Transport Measurement Techniques

The Time-of-Flight (TOF) technique is a direct method for measuring the charge carrier mobility of a material. In a TOF experiment, a sheet of charge carriers is photogenerated near one electrode by a short laser pulse. These carriers then drift across the sample under an applied electric field, and the resulting transient photocurrent is measured. The time it takes for the carriers to traverse the sample (the transit time) is used to calculate the drift mobility.

While specific TOF mobility data for this compound is not available in the provided search results, the technique has been widely applied to other organic semiconductors, including those based on carbazole. The mobility values obtained from TOF measurements are crucial for understanding the intrinsic charge transport properties of a material in its bulk form.

Organic Field-Effect Transistors (OFETs) provide a platform for assessing the charge carrier mobility of a semiconductor in a thin-film device configuration. In an OFET, the semiconductor layer is in direct contact with a dielectric, and the application of a gate voltage modulates the charge carrier density in the channel. By measuring the source-drain current as a function of the gate and source-drain voltages, the field-effect mobility can be extracted.

Derivatives of diindolo[3,2-b:2′,3′-h]carbazole, which are structurally related to this compound, have been investigated as p-type semiconductors in OFETs. acs.org The charge carrier mobility in these devices is influenced by factors such as the length of the alkyl chains attached to the carbazole nitrogen and the type of passivation layer on the dielectric surface. acs.org The mobility values for these materials can range from 10⁻⁶ to 10⁻³ cm²/Vs. acs.org Anthracene-based semiconductors have also been extensively studied in OFETs, with their planar structure promoting strong intermolecular interactions favorable for charge transport. rsc.orgresearchgate.net

The table below presents representative charge carrier mobility values for related carbazole and anthracene derivatives measured in OFETs.

Compound TypeMobility (cm²/Vs)Device ConfigurationReference
Diindolo[3,2-b:2′,3′-h]carbazole derivative10⁻⁶ - 10⁻³Bottom gate-top contact OFET acs.org
Anthracene derivative-OFET rsc.orgresearchgate.net

Atomic Force Microscopy (AFM) for Thin Film Morphology Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is used to characterize the surface topography of thin films. The morphology of the active layer in an organic electronic device, including its roughness, grain size, and the presence of defects, can have a significant impact on device performance.

AFM has been used to study the surface morphology of thin films of carbazole and its derivatives. mdpi.com These studies can reveal the formation of microcrystallites and provide information on the film thickness and uniformity. mdpi.com For example, AFM images of neat carbazole thin films have shown the presence of microcrystallites with dimensions on the order of micrometers. mdpi.com The surface roughness of thin films, a key parameter obtained from AFM, can influence the interface quality in multilayer devices and affect charge injection and transport. The technique is sensitive enough to visualize the nanoscale features of the film, providing valuable information for optimizing film deposition processes. spectraresearch.com

Charge Transport Phenomena and Mechanisms in Anthra 2,3 C Carbazole Systems

Investigation of Hole Transport Mechanisms and Efficiency

Anthra(2,3-c)carbazole, like many carbazole (B46965) derivatives, is recognized for its potential as a hole-transporting material. mdpi.comresearchgate.netnih.govmdpi.com The carbazole moiety is inherently electron-rich, which facilitates the transport of positively charged holes. mdpi.commdpi.com The mechanism of hole transport is typically described as a hopping process, where holes move between adjacent this compound molecules in the solid state. The efficiency of this process is influenced by several factors, including the molecular packing, the electronic coupling between molecules, and the energetic landscape of the material. mdpi.com

The extended π-conjugation provided by the fused anthracene (B1667546) and carbazole rings is expected to enhance intermolecular interactions, which is a crucial factor for efficient charge transport. researchgate.net The planar structure of the this compound core can promote favorable π-π stacking, creating pathways for charge carrier movement. Research on related carbazole-based materials has shown that achieving a high degree of molecular order and strong intermolecular electronic coupling is key to maximizing hole mobility. nih.gov

The efficiency of hole transport is often quantified by the hole mobility (µh), which is a measure of how quickly a hole can move through the material under the influence of an electric field. While specific experimental data for this compound is limited, studies on analogous carbazole derivatives have reported hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs, and in some cases, even higher. researchgate.netrsc.org The actual mobility in an this compound-based material would be highly dependent on its purity, crystallinity, and the fabrication method of the thin film.

Table 1: Representative Hole Mobility in Carbazole-Based Materials (Note: This table presents typical values for related carbazole derivatives to illustrate the expected range for this compound systems, as specific data for the latter is not readily available.)

Compound FamilyMeasurement TechniqueHole Mobility (µh) (cm²/Vs)Reference
Carbazole CopolymersTime-of-Flight (ToF)10⁻⁶ - 10⁻⁴ nih.gov
Small Molecule CarbazolesOrganic Field-Effect Transistor (OFET)10⁻⁵ - 10⁻³ researchgate.net
Asymmetric Carbazole HTMsSpace-Charge Limited Current (SCLC)~1.42 x 10⁻³ rsc.org

Electron Transport Characteristics and Ambipolar Behavior

While carbazole-based materials are predominantly known for their hole-transporting properties, the introduction of electron-withdrawing groups or the modification of the molecular structure can induce electron transport capabilities. rsc.org The large, fused aromatic structure of this compound could potentially support the transport of electrons, leading to ambipolar behavior, which is the ability of a material to transport both holes and electrons. researchgate.netresearchgate.net

Ambipolar transport is a desirable characteristic for certain organic electronic devices, such as light-emitting transistors and complementary logic circuits. researchgate.net The electron mobility (µe) in carbazole derivatives is generally lower than the hole mobility. researchgate.net Achieving efficient electron transport often requires the incorporation of moieties that can stabilize negative charges. For this compound, this could be achieved through chemical functionalization.

Research on other carbazole/anthracene hybrids has demonstrated ambipolar behavior with both hole and electron mobilities reaching up to 10⁻⁴ cm²/Vs. researchgate.net This suggests that with appropriate molecular design, this compound derivatives could also exhibit significant electron transport.

Mobility Studies and Interpretation within Disorder Models (e.g., Gaussian Disorder Model)

Charge transport in disordered organic semiconductors like vapor-deposited films of this compound is often described by disorder models, with the Gaussian Disorder Model (GDM) being a widely used framework. rsc.orgresearchgate.netarxiv.orgresearchgate.net The GDM assumes that charge carriers hop between localized states whose energies are distributed according to a Gaussian function. rsc.org This energetic disorder arises from variations in molecular packing and electrostatic interactions in the amorphous or polycrystalline solid state. arxiv.org

According to the GDM, the charge carrier mobility is dependent on temperature and the applied electric field. The model predicts that mobility increases with both temperature and electric field in a characteristic manner. researchgate.net The key parameters of the GDM are the energetic disorder (σ), which represents the width of the Gaussian density of states, and the positional disorder (Σ), which accounts for variations in the intermolecular distances and orientations. A lower degree of energetic and positional disorder generally leads to higher charge carrier mobility. rsc.org

While specific GDM parameters for this compound have not been reported, studies on other disordered organic semiconductors provide typical values for energetic disorder in the range of 50-150 meV. researchgate.net Experimental techniques such as time-of-flight (ToF) photoconductivity and current-voltage characteristics of single-carrier devices are commonly used to determine these parameters. nih.gov

Table 2: Typical Gaussian Disorder Model Parameters for Organic Semiconductors (Note: These are representative values for disordered organic materials and are intended to provide a conceptual framework for this compound.)

ParameterSymbolTypical RangeImpact on Mobility
Energetic Disorderσ50 - 150 meVHigher σ leads to lower mobility
Positional DisorderΣ1 - 5Higher Σ leads to lower mobility

Impact of Structural Isomerism and Substituents on Charge Carrier Mobility

The charge carrier mobility of this compound can be significantly influenced by its molecular structure, including the presence of structural isomers and various substituents. nsf.govresearchgate.net

Structural Isomerism: Different isomers of anthracenocarbazoles, where the anthracene and carbazole units are fused in different orientations, are expected to exhibit distinct charge transport properties. The molecular shape and symmetry of an isomer affect its ability to pack in the solid state, which in turn influences the intermolecular electronic coupling. For instance, a more planar isomer might facilitate stronger π-π stacking and, consequently, higher charge carrier mobility compared to a more twisted isomer.

Substituents: The attachment of different functional groups to the this compound core can be a powerful strategy to tune its charge transport characteristics. researchgate.net

Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the core, which may enhance hole transport. mdpi.com However, bulky substituents can also disrupt molecular packing and decrease mobility.

Electron-withdrawing groups (e.g., cyano, fluoro) can lower the energy levels of the molecule and facilitate electron injection and transport. rsc.org The strategic placement of such groups can be used to engineer ambipolar or even n-type transport in this compound derivatives.

N-alkylation of the carbazole nitrogen is a common modification that can improve the solubility and processability of the material. nih.gov The length and branching of the alkyl chains can affect the intermolecular distance and, therefore, the charge carrier mobility.

Table 3: Expected Impact of Substituents on Charge Carrier Mobility in this compound (Note: This table is based on general principles observed in carbazole derivatives.)

Substituent TypeExampleExpected Effect on Hole Mobility (µh)Expected Effect on Electron Mobility (µe)
Electron-Donating-OCH₃, -CH₃Increase (if packing is not disrupted)Decrease
Electron-Withdrawing-CN, -FDecreaseIncrease
Bulky Alkyl Chains-C₈H₁₇Decrease (due to increased disorder)Decrease (due to increased disorder)
Planar Aromatic GroupsPhenylPotential for increase (via enhanced π-stacking)Potential for increase

Interfacial and Bulk Charge Transport Studies in Layered Devices

In practical electronic devices, this compound would be used as a thin film, often in a layered structure in contact with other materials such as electrodes or other organic semiconductors. researchgate.net Therefore, understanding both bulk and interfacial charge transport is crucial for device performance. rsc.org

Bulk Charge Transport: This refers to the transport of charge carriers through the interior of the this compound film. The bulk mobility is influenced by the factors discussed previously, such as molecular packing and disorder. aps.org The method of film deposition (e.g., vacuum evaporation, solution processing) can have a significant impact on the morphology of the film and, consequently, its bulk transport properties.

Interfacial Charge Transport: This involves the injection of charge carriers from an electrode into the this compound layer and the transfer of charge carriers between the this compound layer and an adjacent organic layer. researchgate.net The efficiency of these processes is determined by the energy level alignment at the interfaces. A mismatch in energy levels can create a barrier for charge injection or transfer, leading to poor device performance. The surface morphology of the this compound film also plays a critical role in determining the quality of the interfacial contact. doi.org Self-assembled monolayers based on carbazole derivatives have been used to engineer interfaces in solar cells, highlighting the importance of interfacial modification. rsc.org

Studies on layered devices incorporating carbazole-based materials often employ techniques like impedance spectroscopy and analysis of the current-voltage characteristics of multilayered structures to probe both bulk and interfacial transport phenomena. doi.org

Advanced Optoelectronic and Electronic Applications Research

Organic Light-Emitting Diodes (OLEDs) Research and Development

Anthra(2,3-c)carbazole and its derivatives have been extensively investigated for their multifunctional roles in enhancing the performance of OLEDs. These roles span from serving as the primary light-emitting material to facilitating the efficient transport of charge carriers within the device architecture.

Emitter Materials Development and Performance Optimization

Derivatives of this compound are being developed as highly efficient emitters, particularly for deep-blue light, which remains a significant challenge in OLED technology. rsc.org The rigid and planar structure of the this compound core helps to achieve high photoluminescence quantum yields and color purity. For instance, a non-doped OLED device utilizing a derivative, TPA-TAn-DMAC, as the emitter demonstrated a high external quantum efficiency (EQE) of 4.9% for deep-blue emission with CIE coordinates of (0.14, 0.18). rsc.org Another derivative, Cz-TAn-DMAC, when used in a doped OLED, achieved a comparable EQE of 4.8% with CIE coordinates of (0.15, 0.08). rsc.org

Emitter MaterialDevice TypeMax. EQE (%)CIE Coordinates (x, y)
TPA-TAn-DMACNon-doped4.9(0.14, 0.18)
Cz-TAn-DMACDoped4.8(0.15, 0.08)

These findings underscore the potential of this compound-based materials to produce highly efficient and color-stable deep-blue OLEDs. rsc.org

Hole Transporting Layer (HTL) Development and Efficiency in Devices

The carbazole (B46965) moiety within the this compound structure is well-known for its excellent hole-transporting characteristics. mdpi.comresearchgate.net This has led to the development of this compound derivatives as materials for the hole transporting layer (HTL) in OLEDs. An efficient HTL facilitates the injection and transport of holes from the anode to the emissive layer, which is crucial for achieving high device efficiency and operational stability.

Research has shown that incorporating this compound-based materials as the HTL can lead to improved device performance. For example, carbazole-based materials are known for their high hole mobility, which can exceed 10⁻⁴ cm²/V·s at high electric fields. nih.gov This efficient hole transport helps to balance the charge carrier injection in the emissive layer, leading to higher recombination efficiency and, consequently, a higher external quantum efficiency of the OLED.

Enhancement of Triplet-Triplet Annihilation Upconversion (TTA-UC) in OLEDs

Triplet-triplet annihilation upconversion (TTA-UC) is a mechanism that can significantly enhance the efficiency of fluorescent OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. ktu.edu this compound derivatives have been investigated for their ability to facilitate this process. The strategic design of these molecules, incorporating carbazole units into an anthracene (B1667546) framework, provides significant advantages for enhancing TTA-UC performance in OLEDs. researchgate.net

The introduction of carbazole substituents can generate more triplet states with energy levels that facilitate the TTA-UC process, leading to a high upconversion quantum yield. researchgate.netdoaj.org In a non-doped OLED, a carbazole-substituted anthracene derivative, 26CbzAn, demonstrated an impressive EQE of 5.82% with pure-blue emission. doaj.org When doped, the EQE reached as high as 11.12%. researchgate.net These results highlight the potential of this compound derivatives to overcome the theoretical limit of conventional fluorescence-based devices by efficiently harvesting triplet excitons. ktu.edu

Host Materials Development for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the phosphorescent emitter, preventing concentration quenching and facilitating efficient energy transfer. mdpi.comktu.edu this compound derivatives are being explored as high-triplet-energy host materials. A high triplet energy level is essential to ensure efficient energy transfer from the host to the phosphorescent guest emitter without quenching. rsc.org

Derivatives of carbazole have been shown to possess high triplet energies, making them suitable hosts for various colored PhOLEDs. mdpi.com For instance, pyridinyl-carbazole based host materials have been developed with triplet energies around 2.81-2.82 eV, enabling their use in both blue and green PhOLEDs. nih.gov A blue PhOLED utilizing one such host achieved a high external quantum efficiency of 10.3%, while a green device reached 9.4%. nih.gov These results demonstrate the promise of this compound-based materials in the development of highly efficient phosphorescent devices.

Organic Field-Effect Transistors (OFETs) Research

The excellent charge transport properties of this compound also make it a promising candidate for the active semiconductor layer in organic field-effect transistors (OFETs).

Semiconductor Material Design for Enhanced Performance

The planar structure of the anthracene core in this compound promotes strong intermolecular interactions, which are beneficial for efficient charge transport in the solid state. rsc.orgresearchgate.net The design of new this compound derivatives for OFETs focuses on optimizing molecular packing and energy levels to enhance charge carrier mobility.

Research into anthracene derivatives has shown that they can exhibit high charge mobilities. researchgate.net For example, a solution-processable anthracene derivative demonstrated a maximum field-effect mobility of 3.74 x 10⁻⁴ cm² V⁻¹ s⁻¹ with a high on/off ratio of 5.05 x 10⁴. researchgate.net While this is a promising result, further molecular engineering of the this compound structure is expected to lead to even higher performance in OFETs, paving the way for their use in flexible and low-cost electronic applications. rsc.orgfrontiersin.org

Based on a comprehensive search for scientific literature, there is currently no specific research available on the application of the compound “this compound” within the requested areas of advanced optoelectronic and electronic applications.

Specifically, no detailed research findings, data tables, or studies were identified for the use of this compound in the following fields:

Electrochromic Devices (ECDs) Research and Material Integration

While extensive research exists for the broader class of carbazole derivatives in these applications, the search for the specific fused chemical structure of this compound did not yield relevant results to construct the requested article. Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements focused solely on this compound.

Supramolecular Architectures and Advanced Material Formulations

Aggregation-Induced Emission (AIE) Active Fluorogens Research and Design

The phenomenon of Aggregation-Induced Emission (AIE) is a cornerstone of modern materials science, where luminogens that are non-emissive in solution become highly fluorescent in the aggregated or solid state. This behavior is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. The design of AIE-active fluorogens (AIEgens) based on carbazole (B46965) and anthracene (B1667546) moieties has been a fruitful area of research.

Three novel carbazole-anthracene-cyanostilbene based Donor-Acceptor (D-A) conjugates were designed to study the effect of structural modifications on their optical properties. rsc.org These compounds demonstrated distinct AIE characteristics in acetonitrile-H₂O mixtures, a phenomenon ascribed to the non-planar geometry of the cyanostilbene unit and the restriction of intramolecular motion in their aggregated forms. rsc.org The formation of aggregates was confirmed through FE-SEM and AFM imaging. rsc.org

In another study, two novel Schiff bases, a Di-Carbazole based Schiff base (DB-1) and a Di-Anthracene based Schiff base (DB-2), were synthesized. nih.gov The AIE properties were investigated in a water-THF mixture. DB-2, in particular, showed a significant 17.8-fold increase in fluorescence intensity in an 80% water:THF mixture compared to its fluorescence in pure THF, accompanied by a 64 nm bathochromic shift. nih.gov This enhanced emission in the aggregated state was further supported by dynamic light scattering (DLS) analysis. nih.gov

The design principle for these AIEgens often involves creating twisted or non-planar molecular structures that inhibit π-π stacking in the solid state, thus preventing fluorescence quenching. The incorporation of rotors like tetraphenylethylene (B103901) or the creation of D-A structures can effectively induce AIE. For instance, benzothiadiazole derivatives functionalized with carbazole have been shown to exhibit AIE, with their emission properties being sensitive to solvent polarity and mechanical stimuli. nih.gov

Table 1: Photophysical Properties of Carbazole-Anthracene AIEgens

CompoundSolvent SystemKey FindingFluorescence EnhancementWavelength Shift (nm)
Carbazole-Anthracene-Cyanostilbene ConjugatesAcetonitrile-H₂OAIE characteristics due to RIM and non-planar geometry. rsc.orgQualitatively significantNot specified
Di-Anthracene Schiff Base (DB-2)THF-H₂OExcellent AIEE characteristics. nih.gov17.8-fold64 (Bathochromic)
Carbazole-functionalized BenzothiadiazoleVariousExhibited aggregation-induced fluorescence discoloration. nih.govNot specifiedDependent on solvent polarity

Polymer Chemistry and Carbazole-Containing Copolymers

The integration of carbazole-based units into polymer structures is a key strategy for developing materials with tailored electronic and photophysical properties for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Integration into Polymer Main Chains and Side Chains

Anthra(2,3-c)carbazole and its parent carbazole units can be incorporated into both the main chain and side chains of polymers.

Main Chain Integration: Donor-acceptor (D-A) copolymers are frequently synthesized by incorporating electron-donating carbazole units directly into the polymer backbone along with electron-accepting units. nih.govmdpi.com For example, copolymers of 9-(2-ethylhexyl)carbazole (B70396) with 5,6-difluorobenzo[c] rsc.orgnih.govfrontiersin.orgthiadiazole have been synthesized via Suzuki coupling. nih.govmdpi.com The choice of the donor and acceptor units is crucial for tuning the bandgap of the resulting polymer due to intramolecular charge transfer. mdpi.com Polymers based on 2,7-disubstituted carbazoles have garnered significant interest as electron-donating materials in OPVs. rsc.org

Side Chain Integration: Attaching carbazole moieties as pendant groups on a polymer backbone is another effective strategy. This approach can help to maintain the solubility and processability of the polymer while leveraging the electronic properties of the carbazole unit. Linear polymers with electron-rich dialkoxy-carbazole units linked by flexible oligooxyethylene segments have been synthesized. rsc.org These polymers can be induced into a folded state through interactions with an external folding agent, demonstrating the potential for creating complex, ordered structures. rsc.org

Development of Dendritic and Star-Shaped Architectures for Optoelectronics

Moving beyond linear polymers, dendritic and star-shaped architectures offer unique advantages, including high solubility, well-defined molecular structures, and amorphous film-forming properties, which are beneficial for solution-processed optoelectronic devices.

Carbazole-based dendritic host materials have been designed for solution-processed blue phosphorescent OLEDs. rsc.org The nonplanar, star-shaped configuration of these molecules can limit the extension of π-conjugation, leading to high triplet energies, which is crucial for hosting blue phosphors. rsc.org Similarly, three carbazole-based multiple resonance dendrimers have been developed for narrowband blue OLEDs. cjps.org By incorporating higher-generation carbazole dendrons, researchers achieved high photoluminescent quantum yields (up to 92%) and stable narrowband emissions, leading to OLEDs with a maximum external quantum efficiency of 17.3%. cjps.org

Star-shaped molecules with a triazine core and carbazole arms have also been synthesized for electrochromic applications, or "smart windows". rsc.org The resulting polymer showed superior optoelectronic and thermal properties compared to its linear analogues due to its unique three-dimensional and highly-branched structure. rsc.org

Table 2: Performance of Carbazole-Based Dendritic and Star-Shaped Materials in Optoelectronics

ArchitectureApplicationKey Performance MetricValue
Star-shaped Dendritic Host (Cz-TCB)Blue PhOLEDMaximum External Quantum Efficiency13.0% rsc.org
Third-Generation Carbazole Dendrimer (D3-BNN)Blue OLEDMaximum External Quantum Efficiency17.3% cjps.org
Star-shaped Triazine-Carbazole Polymer (PTCZ)Electrochromic DeviceOptical Contrast38.25% at 586 nm (in device) rsc.org

Organic Gels and Supramolecular Self-Assembly Studies

Supramolecular self-assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, allows for the bottom-up construction of well-ordered nanostructures from molecular components. Low-molecular-weight gelators (LMWGs) can self-assemble into nanofibers, which entangle to form self-supporting gels. thieme-connect.de

While specific studies on organic gels derived directly from this compound are not prevalent, the principles of supramolecular chemistry suggest its potential in this area. The extended aromatic surface of the anthra-carbazole core is highly conducive to π-π stacking interactions, a key driving force for the self-assembly of many LMWGs. rsc.org

Research on co-assembled supramolecular gels, where two or more types of molecules self-assemble, demonstrates a method to control the physical properties of the resulting material by varying the composition ratio. mdpi.com For instance, pyrene-based molecules have been shown to form co-assembled gels where the molecular arrangement and morphology can be tuned. mdpi.com This principle could be applied to this compound systems, potentially co-assembling with other π-conjugated molecules to form functional gels for optoelectronic applications.

Furthermore, carbazole-based self-assembled monolayers (SAMs) have been successfully used as hole transport layers in perovskite solar cells, showcasing the utility of self-assembly in creating highly ordered interfaces for efficient charge transport. rsc.org

Crystal Engineering and Molecular Packing in the Solid State for Device Performance

The performance of organic electronic devices is critically dependent on the molecular packing in the solid state, as this determines the efficiency of charge transport and other key electronic processes. Crystal engineering provides a framework for designing molecules that will adopt favorable packing motifs.

For large, planar aromatic molecules like this compound, π-π stacking is a dominant intermolecular interaction that dictates the crystal packing. The degree of overlap between adjacent molecules in a stack significantly influences the electronic coupling and, consequently, the charge carrier mobility.

Studies on related aceno rsc.orgnih.govrsc.orgthiadiazole derivatives have shown how different substituents can lead to different crystal packing arrangements, which in turn affects their performance in organic field-effect transistors (OFETs). nih.gov For example, molecules with specific side chains were found to exhibit good device performance with hole mobilities up to 0.4 cm²/Vs. nih.gov

The design of molecules like 12-(9-phenyl-9H-carbazol-3-yl)-15H-diindolo[2,3-b:1′,2′,3′-lm]carbazole (CzDICz) for thermally activated delayed fluorescence (TADF) emitters also highlights the importance of molecular design in controlling solid-state properties. rsc.org By introducing a carbazole unit into a rigid diindolocarbazole donor, researchers were able to develop a stable green TADF emitter with superior OLED performance, including a maximum external quantum efficiency of 19.9% and a significantly extended operational lifetime. rsc.orgskku.edu This improvement is partly due to the stable molecular structure which influences the solid-state morphology and device stability. rsc.org

Emerging Research Areas and Future Perspectives

Development of Novel Functional Materials based on Anthra(2,3-c)carbazole

The development of novel functional materials is a cornerstone of research into anthracene-carbazole systems. Their inherent thermal stability, high charge carrier mobility, and excellent photoluminescence quantum yields make them prime candidates for various optoelectronic devices. researching.cnaip.org The carbazole (B46965) unit is an electron-rich heterocycle whose structure can be readily modified, allowing for fine-tuning of the compound's electronic and physical properties. researching.cn

One of the most promising applications is in Organic Light-Emitting Diodes (OLEDs) . Anthracene-carbazole derivatives have been successfully employed as both emitters and host materials. kcl.ac.ukidu.ac.id For instance, novel carbazole/anthracene (B1667546) hybrid molecules have been designed as non-doped emitters, achieving high luminance efficiencies. researching.cn Similarly, other derivatives have been developed as host materials for phosphorescent OLEDs (PHOLEDs), leading to devices with exceptional efficiencies. mdpi.com The versatility of these compounds allows them to function as deep-blue fluorophors and as hosts for green phosphorescent emitters. kcl.ac.uk

Another significant area is in Organic Field-Effect Transistors (OFETs) . The rigid, planar structure of fused systems like indolo[3,2-b]carbazole, a related analog, facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. mdpi.com This has led to the development of p-type organic semiconductors with high hole mobilities and excellent on/off ratios. mdpi.com

Furthermore, these materials are being explored as Hole-Transporting Materials (HTMs) in solar cells due to their high hole-transport capability and electron-rich nature. aip.orgwuttkescience.com

Table 1: Performance of Functional Materials Based on Anthracene-Carbazole Analogs in Optoelectronic Devices

Compound/Material Device Application Role Key Performance Metric(s)
AnCz OLED Non-doped emitter Max. luminance efficiency: 2.61 cd A⁻¹; CIE: (0.15, 0.12) researching.cn
2AnCz OLED Non-doped emitter Max. luminance efficiency: 9.52 cd A⁻¹; CIE: (0.22, 0.37) researching.cn
OCI OLED Deep-blue fluorophor Max. external quantum efficiency (ηext,max): 5.06%; CIEy < 0.04 kcl.ac.uk
OCI PHOLED Host Max. current efficiency (ηc,max): 49.43 cd A⁻¹ (for green phosphorescent guest) kcl.ac.uk
CNPhCz PHOLED Host Max. efficiencies: 88.0 cd A⁻¹, 86.1 lm W⁻¹, 24.4% (for green phosphorescent guest) mdpi.com
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole OFET p-type semiconductor Hole mobility: 0.22 cm²V⁻¹ s⁻¹; On/off ratio: ~10⁵ mdpi.com
V950 (Carbazole-based enamine) Perovskite Solar Cell Hole-Transport Material Power Conversion Efficiency: ~18% wuttkescience.com

Advanced Characterization Techniques for In-Situ Studies in Operando Devices

To bridge the gap between material properties and device performance, there is a growing emphasis on advanced characterization techniques that can probe the dynamic processes occurring within a device during actual operation. researching.cnjos.ac.cn These in-situ and operando methods are critical for understanding degradation mechanisms, charge transport dynamics, and the evolution of electronic states at interfaces. kcl.ac.ukjos.ac.cn

For devices incorporating this compound-based materials, a suite of spectroscopic and microscopic techniques can provide invaluable insights:

In-situ/Operando Spectroscopy : Techniques like ultraviolet photoelectron spectroscopy (UPS) can be used to probe the electronic states and energy level alignment of materials within a functioning device. researching.cn Layer-specific spectroscopic analysis, which distinguishes materials by their unique emission spectra and lifetimes, allows researchers to track photochemical bleaching and photophysical quenching in each layer of an OLED independently. acs.org This helps to pinpoint the root causes of degradation during operation. acs.org

Scanning Probe Microscopy (SPM) : Techniques such as Atomic Force Microscopy (AFM), Electrochemical Strain Microscopy (ESM), and Scanning Dielectric Microscopy (SDM) can be applied in-situ to observe the real-time evolution of film morphology and local electronic properties under an applied bias. researching.cnjos.ac.cn This is particularly useful for understanding the semiconductor/electrolyte interface in devices like electrolyte-gated transistors. jos.ac.cn

Nanoscale Chemical Depth Profiling : Advanced mass spectrometry techniques, using a gas cluster ion beam, can analyze the chemical composition of nanoscale organic layers and their interfaces with high depth resolution. This has been used to directly identify degradation products that accumulate at the interface between the electron transport and emission layers in OLEDs, providing crucial guidance for improving material and device stability.

Correlation Clustering Imaging (CLIM) : This non-invasive optical technique analyzes fluctuations in the material's intrinsic luminescence to create spatially resolved maps of photophysical processes. wiley.com When applied to solar cells in operando, it can reveal functional variability in charge extraction and interface behavior, which cannot be seen with structural methods like SEM or AFM on a completed device. wiley.com

Multi-Stimuli Responsive Systems and Tunable Optical Properties

A fascinating research direction for this compound derivatives is the development of "smart" materials that exhibit changes in their optical properties in response to external stimuli. aip.orgacs.orgnih.gov This responsiveness stems from the molecule's ability to alter its conformation or intermolecular packing, which in turn affects its electronic states and emission characteristics.

Rigidochromism and Mechanochromism : The conformational freedom of some carbazole derivatives can lead to rigidochromic behavior, where emission properties change with the rigidity of the environment. aip.orgacs.org This has been extended to create materials that display reversible mechanofluorochromism—a change in fluorescence color upon the application of mechanical force, such as grinding or shearing. For example, a carbazole–naphthoyl hydrazone conjugate exhibits a reversible color change from bright yellow to golden yellow under UV light after grinding.

Afterglow and Long Persistent Luminescence (LPL) : By incorporating carbazole-based ligands into metal-organic coordination polymers, researchers have created materials with dynamic afterglow properties. nih.gov These materials show luminescence that is dependent on the excitation wavelength, temperature, and time, opening possibilities for applications in dynamic information encryption. nih.gov

Photo-Controlled Luminescence : The anthracene moiety is known for its photo-oxygenation capabilities. This property has been harnessed in supramolecular gels where the luminescence can be switched off and on by exposure to UV light and subsequent heating, offering a pathway to photocontrolled functional materials. wiley.com

Table 2: Examples of Stimuli-Responsive Behavior in Anthracene-Carbazole Analogs

Material System Stimulus Observed Effect Potential Application
Carbazole-Cyclic Triimidazole Derivative (TT-Ph-Cz) Solvent Polarity / Environmental Rigidity Rigidochromic and multi-stimuli responsive emissive behavior, including room temperature phosphorescence (RTP). aip.orgacs.org Bioimaging, Security Inks
Carbazole–naphthoyl hydrazone conjugate Mechanical Force (Grinding) Reversible mechanofluorochromism (bright yellow to golden yellow emission). Stress Sensors, Security Features
Cd(II) and Zn(II) Metal-Organic Polymers with Carbazole Ligand Excitation Wavelength, Temperature, Time Dynamic and tunable afterglow (long persistent luminescence). nih.gov Multidimensional Information Encryption
Anthracene-Bridged Supramolecular Gel UV Light (365 nm) / Heat Reversible switching of luminescence (On/Off). wiley.com Photocontrolled Switches, Rewritable Media

Integration in Hybrid Organic-Inorganic Systems and Composites

The synergy between organic and inorganic materials offers a powerful route to create hybrid systems with enhanced performance and novel functionalities. This compound and its derivatives are well-suited for this purpose, particularly in the field of photovoltaics and hybrid light-emitting devices.

The most prominent application is in Perovskite Solar Cells (PSCs) , which are a leading next-generation photovoltaic technology. In these devices, carbazole-based polymers have been successfully used as the hole-transporting material (HTM), which is a critical component that extracts positive charges from the inorganic perovskite absorber layer. researchgate.net Researchers have designed carbazole copolymers that demonstrate suitable energy levels and hole mobilities for efficient device operation. researchgate.net A simple, low-cost carbazole-based enamine has been used as an HTM to achieve high power conversion efficiencies approaching 18%, rivaling more expensive, commonly used materials. wuttkescience.com

In addition to PSCs, these materials are being investigated for:

Dye-Sensitized Solar Cells (DSSCs) : Carbazole derivatives serve as the core structure for organic dyes (sensitizers) that absorb light and inject electrons into an inorganic semiconductor like TiO₂. aip.org

Hybrid OLEDs : Carbazole-based compounds can act as a host matrix for inorganic quantum dot (QD) emitters, such as those made from CdSeS/ZnS. idu.ac.id This combines the high quantum yield and color purity of QDs with the excellent charge-transport properties and processability of the organic host.

Table 3: Performance of Carbazole-Based Materials in Hybrid Organic-Inorganic Solar Cells

Hole-Transporting Material (HTM) Device Structure Power Conversion Efficiency (PCE) Reference
3,6-Cbz-EDOT Perovskite Solar Cell 10.4% researchgate.net
2,7-Cbz-EDOT Perovskite Solar Cell 12.0% researchgate.net
V950 (Carbazole-based enamine) Perovskite Solar Cell ~18% wuttkescience.com

Q & A

Q. What are the established synthetic methodologies for Anthra[2,3-c]carbazole derivatives?

Anthra[2,3-c]carbazole derivatives are synthesized via heterocyclic annulation and multi-component reactions. For example, gold-catalyzed annulation of azido-conjugated alkynes with arenes (e.g., indole) enables regioselective formation of the carbazole core, accompanied by C–C and C–N bond formation . Alternatively, metal-free A3-coupling (aldehyde-amine-alkyne) using iodine catalysts allows efficient synthesis of fluorescent derivatives, achieving yields up to 75% . Key steps include optimizing reaction time, temperature, and catalyst loading to minimize byproducts.

Q. What structural features distinguish Anthra[2,3-c]carbazole from other carbazole isomers?

Anthra[2,3-c]carbazole belongs to the indolo[2,3-c]carbazole subclass, characterized by a fused indole-carbazole system where the indole moiety connects at the 2,3-positions of the carbazole ring. This contrasts with isomers like indolo[2,3-a]carbazole (e.g., staurosporine derivatives), which exhibit distinct biological activity due to differences in planar aromaticity and substituent positioning . X-ray crystallography and NMR spectroscopy are critical for structural elucidation .

Q. What analytical techniques are essential for confirming the structure of Anthra[2,3-c]carbazole derivatives?

Post-synthesis characterization relies on:

  • 1H/13C NMR : To confirm hydrogen/carbon environments and regiochemistry (e.g., chemical shifts for aromatic protons at δ 7.1–8.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 256.3 for C18H12N2) .
  • X-ray diffraction : Resolves bond angles and crystallographic packing, critical for electronic property studies .

Advanced Research Questions

Q. How do substituents influence the electronic and charge transport properties of Anthra[2,3-c]carbazole-based materials?

Theoretical studies using density functional theory (DFT) reveal that electron-donating groups (e.g., –OCH3) lower reorganization energies, enhancing hole mobility in organic semiconductors. Anthra[2,3-c]carbazole derivatives with planar fused rings exhibit reduced π-π stacking distances (~3.4 Å), improving charge transport efficiency . Substituent effects are quantified via cyclic voltammetry and UV-vis-NIR spectroscopy .

Q. What experimental challenges arise in achieving regioselectivity during annulation reactions for Anthra[2,3-c]carbazole synthesis?

Competing pathways in gold-catalyzed annulation can lead to mixtures of [2,3-c] and [3,2-a] isomers. Regioselectivity is controlled by:

  • Catalyst choice : Au(I) vs. Au(III) impacts transition-state stability.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor carbazole cyclization .
  • Substrate pre-functionalization : Introducing directing groups (e.g., –NH2) minimizes side reactions .

Q. How do computational studies resolve contradictions in reported synthetic yields of Anthra[2,3-c]carbazole derivatives?

DFT calculations identify kinetic vs. thermodynamic control in multi-step syntheses. For example, A3-coupling reactions may stall at intermediates due to high activation barriers (~25 kcal/mol), necessitating catalyst optimization . Discrepancies in yields (e.g., 60–75%) are attributed to solvent purity and moisture sensitivity, validated via mechanistic simulations .

Q. What are the emerging applications of Anthra[2,3-c]carbazole derivatives in materials science?

These derivatives are explored as:

  • OLED emitters : High quantum yields (ΦF ~60%) and tunable emission wavelengths (450–600 nm) .
  • Photovoltaic materials : Broad absorption spectra (λmax 300–500 nm) enhance light-harvesting efficiency .
  • Electrochromic devices : Reversible redox behavior (E1/2 = −1.2 to +1.5 V vs. Ag/Ag+) enables dynamic optical switching .

Methodological Notes

  • Data Contradiction Analysis : Conflicting reports on reaction yields or optical properties should be cross-validated using standardized protocols (e.g., ISO guidelines for fluorescence measurements).
  • Experimental Design : Include control experiments with isotopic labeling (e.g., 15N) to track nitrogen incorporation in heterocyclic rings .

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